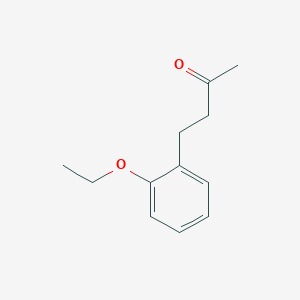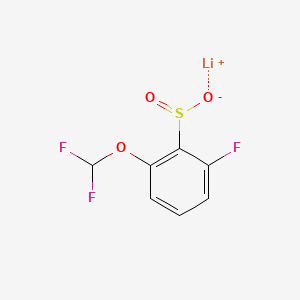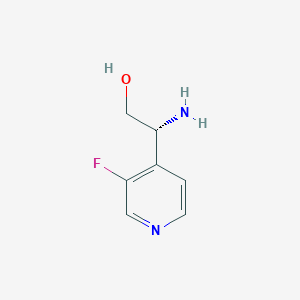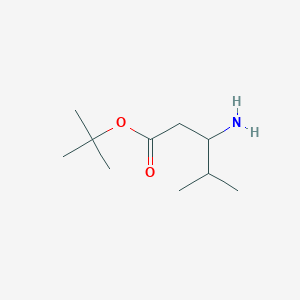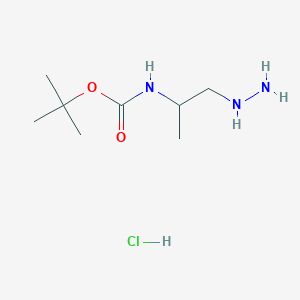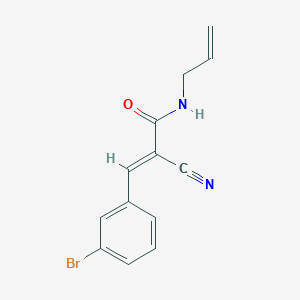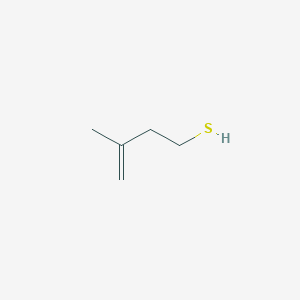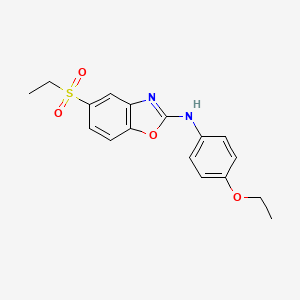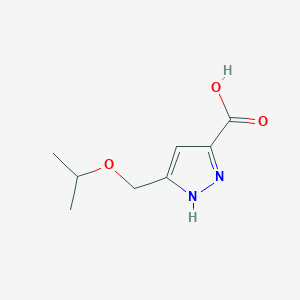![molecular formula C9H14ClNO B13581721 {4-[(Methylamino)methyl]phenyl}methanolhydrochloride](/img/structure/B13581721.png)
{4-[(Methylamino)methyl]phenyl}methanolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(Methylamino)methyl]phenyl}methanol hydrochloride is a chemical compound with a complex structure that includes a phenyl ring substituted with a methylamino group and a methanol group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of {4-[(Methylamino)methyl]phenyl}methanol hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-formylphenylmethanol with methylamine under controlled conditions to form the intermediate {4-[(methylamino)methyl]phenyl}methanol. This intermediate is then treated with hydrochloric acid to yield the final product, {4-[(methylamino)methyl]phenyl}methanol hydrochloride .
Análisis De Reacciones Químicas
{4-[(Methylamino)methyl]phenyl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
{4-[(Methylamino)methyl]phenyl}methanol hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent and in the development of new drugs.
Industry: In the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of {4-[(Methylamino)methyl]phenyl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its concentration and the specific biological context. The compound’s effects are mediated through its ability to bind to and modulate the activity of these molecular targets .
Comparación Con Compuestos Similares
{4-[(Methylamino)methyl]phenyl}methanol hydrochloride can be compared with similar compounds such as:
{4-[(Amino)methyl]phenyl}methanol hydrochloride: Lacks the methyl group on the amino moiety.
{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride: Contains an additional methyl group on the amino moiety.
{4-[(Ethylamino)methyl]phenyl}methanol hydrochloride: Contains an ethyl group instead of a methyl group on the amino moiety. These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the unique characteristics of {4-[(Methylamino)methyl]phenyl}methanol hydrochloride.
Propiedades
Fórmula molecular |
C9H14ClNO |
|---|---|
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
[4-(methylaminomethyl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-6-8-2-4-9(7-11)5-3-8;/h2-5,10-11H,6-7H2,1H3;1H |
Clave InChI |
VXACRPFXKALNTC-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC=C(C=C1)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


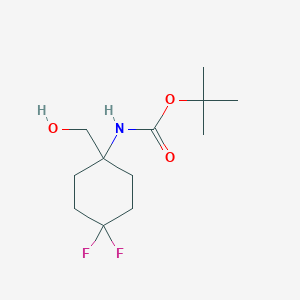
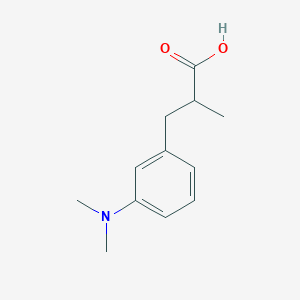
![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
